molecular formula C7H12N2S B14770649 5-(Methylthio)-1-propyl-1H-pyrazole

5-(Methylthio)-1-propyl-1H-pyrazole

Cat. No.: B14770649
M. Wt: 156.25 g/mol
InChI Key: LASCCCBGCPEMIH-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-propyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-1-propyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-propyl-1H-pyrazole with methylthiolating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the methylthiolation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, yielding 1-propyl-1H-pyrazole.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-propyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methylthio)-1-propyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the biological effects of this compound to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1H-pyrazole: Lacks the methylthio group, making it less versatile in chemical reactions.

    5-Methylthio-1H-pyrazole: Lacks the propyl group, affecting its biological activity and chemical properties.

    1-Propyl-3-methylthio-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

5-(Methylthio)-1-propyl-1H-pyrazole is unique due to the presence of both the methylthio and propyl groups. This combination enhances its reactivity and potential applications in various fields. The compound’s unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

5-methylsulfanyl-1-propylpyrazole

InChI

InChI=1S/C7H12N2S/c1-3-6-9-7(10-2)4-5-8-9/h4-5H,3,6H2,1-2H3

InChI Key

LASCCCBGCPEMIH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)SC

Origin of Product

United States

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